2,6-Dimethoxyaniline
Overview
Description
2,6-Dimethoxyaniline is an organic compound with the molecular formula C8H11NO2. It is a derivative of aniline, where two methoxy groups are substituted at the 2 and 6 positions of the benzene ring. This compound is known for its applications in various fields, including organic synthesis and material science .
Safety and Hazards
2,6-Dimethoxyaniline is harmful if swallowed and causes skin and eye irritation . It may cause respiratory irritation and is suspected of causing cancer . It is also harmful to aquatic life with long-lasting effects . Precautionary measures include avoiding dust formation, avoiding contact with skin, eyes, or clothing, and using only outdoors or in a well-ventilated area .
Preparation Methods
2,6-Dimethoxyaniline can be synthesized through several methods. One common approach involves the oxidation of this compound using oxidizing agents such as hydrogen peroxide or peroxybitter ketone . Another method includes the reaction of 2,6-dimethoxybenzamide with potassium carbonate and dimethyl sulfoxide, followed by treatment with acetic anhydride . Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
2,6-Dimethoxyaniline undergoes various chemical reactions, including:
Oxidation: It can be oxidized using agents like hydrogen peroxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert it into corresponding amines or other reduced forms.
Common reagents used in these reactions include hydrogen peroxide for oxidation and lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,6-Dimethoxyaniline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,6-Dimethoxyaniline involves its interaction with molecular targets through its amino and methoxy groups. These functional groups allow it to participate in various chemical reactions, such as nucleophilic substitution and oxidation. The pathways involved depend on the specific application and the conditions under which the compound is used .
Comparison with Similar Compounds
2,6-Dimethoxyaniline can be compared with other similar compounds, such as:
2,6-Dimethylaniline: Similar in structure but with methyl groups instead of methoxy groups, leading to different reactivity and applications.
2,6-Dimethoxyphenol: Contains hydroxyl groups instead of an amino group, resulting in different chemical properties and uses.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for various specialized applications.
Properties
IUPAC Name |
2,6-dimethoxyaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-10-6-4-3-5-7(11-2)8(6)9/h3-5H,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQBJSEKQNRSDAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50181777 | |
Record name | Benzenamine, 2,6-dimethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50181777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2734-70-5 | |
Record name | Benzenamine, 2,6-dimethoxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002734705 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2734-70-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43758 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzenamine, 2,6-dimethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50181777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-Dimethoxyaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the molecular structure of 2,6-Dimethoxyaniline influence its reactivity in reductive cleavage reactions?
A: Research suggests that the position of methoxy groups on the aromatic ring significantly impacts the reactivity of substituted N,N-dimethylanilines in reductive cleavage reactions with alkali metals []. this compound, with its two methoxy groups ortho to the nitrogen, exhibits higher reactivity compared to its isomers (ortho-methoxy, meta-methoxy, and para-methoxy). This increased reactivity is attributed to the electron-donating nature of the methoxy groups, which enhances the electron density at the reaction sites (C-O and C-N bonds), facilitating cleavage. The specific position of the methoxy groups in this compound likely influences the stability and electron distribution of reaction intermediates, further contributing to its unique reactivity profile.
Q2: Can this compound be used to synthesize nanomaterials with specific properties?
A: Yes, research demonstrates the successful utilization of this compound as a reductant in the solution-phase synthesis of Selenium (Se) nanowires []. In this process, this compound facilitates the reduction of H2SeO4 under solvothermal conditions, leading to the formation of self-organized, ultralong single-crystalline Se nanowires with diverse morphologies. The resulting nanowires exhibit impressive field emission properties, including low turn-on and threshold fields, due to their high aspect ratios, sharp tips, and the inherent low band gap and high conductivity of Se. This highlights the potential of this compound in tailoring the synthesis of nanomaterials with desirable properties for applications such as field emission devices.
Q3: Are there any alternative methods to synthesize materials similar to those produced using this compound?
A: While the provided research focuses specifically on this compound, exploring alternative synthesis routes for similar materials is crucial []. Other bisubstituted anilines, such as 3,5-dimethoxyaniline, 2,5-dimethoxyaniline, and 2-methoxy-5-nitroaniline, have been investigated as reductants in the synthesis of Se nanowires []. These variations in the reductant structure can influence the morphology and properties of the resulting nanomaterials. Further research exploring different reductants, solvents, and reaction conditions could lead to the discovery of more efficient or cost-effective synthesis pathways for Se nanowires or other functional nanomaterials.
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